molecular formula C13H16F2N2O B1359248 N-(4-aminocyclohexyl)-3,4-difluorobenzamide CAS No. 771545-82-5

N-(4-aminocyclohexyl)-3,4-difluorobenzamide

Cat. No.: B1359248
CAS No.: 771545-82-5
M. Wt: 254.28 g/mol
InChI Key: HQMCFYRDRCXBNL-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-3,4-difluorobenzamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a benzamide moiety substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-3,4-difluorobenzamide typically involves the following steps:

    Preparation of 4-aminocyclohexylamine: This can be achieved by hydrogenating 4-nitrocyclohexylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Formation of 3,4-difluorobenzoyl chloride: This is prepared by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The final step involves reacting 4-aminocyclohexylamine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-aminocyclohexyl)-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    N-(4-aminocyclohexyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(4-aminocyclohexyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

    N-(4-aminocyclohexyl)-3,4-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of fluorine.

Uniqueness: N-(4-aminocyclohexyl)-3,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMCFYRDRCXBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629887
Record name N-(4-Aminocyclohexyl)-3,4-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771545-82-5
Record name N-(4-Aminocyclohexyl)-3,4-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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